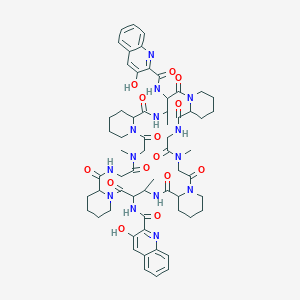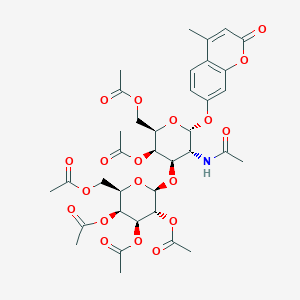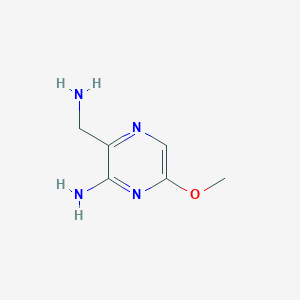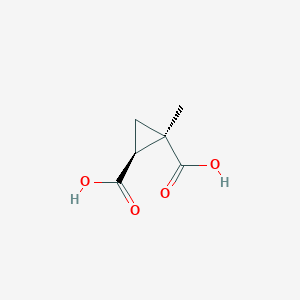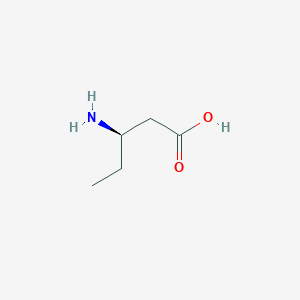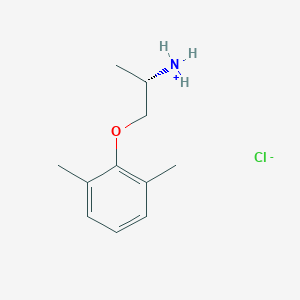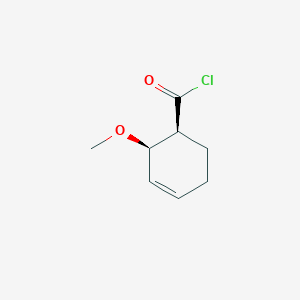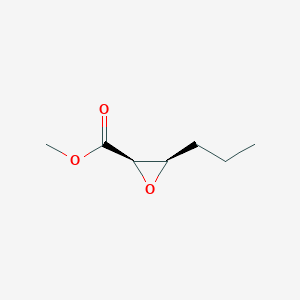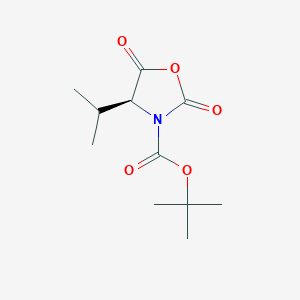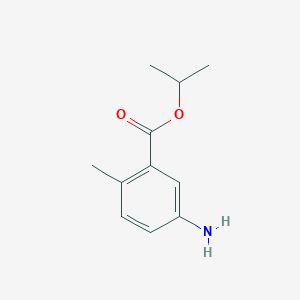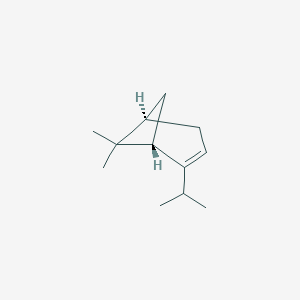
(+)-2-Isopropylapopinene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-2-Isopropylapopinene is a natural compound found in various plant species, including Papaver somniferum, commonly known as the opium poppy. This compound has gained significant attention in recent years due to its potential applications in the field of medicine and pharmacology.
作用机制
The mechanism of action of (+)-2-Isopropylapopinene is not fully understood. However, it is believed that the compound exerts its pharmacological effects by binding to specific receptors in the brain, including the mu-opioid receptor. This binding leads to the activation of various signaling pathways, resulting in the analgesic and anti-inflammatory effects of the compound.
生化和生理效应
(+)-2-Isopropylapopinene has been shown to exhibit various biochemical and physiological effects. The compound has been shown to reduce pain and inflammation in animal models of pain and inflammation. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, (+)-2-Isopropylapopinene has been shown to exhibit neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
实验室实验的优点和局限性
The use of (+)-2-Isopropylapopinene in lab experiments has several advantages and limitations. One advantage is that the compound is readily available from natural sources, making it relatively easy to obtain. Additionally, the compound has been extensively studied, and its pharmacological effects are well understood. However, one limitation of using (+)-2-Isopropylapopinene in lab experiments is that the compound has low solubility in water, which can make it difficult to dissolve in aqueous solutions.
未来方向
There are several future directions for research on (+)-2-Isopropylapopinene. One direction is to further investigate the compound's potential use in the treatment of neurological disorders, including Parkinson's disease and Alzheimer's disease. Additionally, future research could focus on developing novel synthetic methods for the production of (+)-2-Isopropylapopinene, which could make the compound more readily available for research purposes. Finally, future studies could investigate the potential use of (+)-2-Isopropylapopinene in combination with other drugs to enhance its pharmacological effects.
合成方法
The synthesis of (+)-2-Isopropylapopinene involves the extraction of the compound from the opium poppy plant. The isolation process involves the use of various solvents, including methanol, ethanol, and chloroform, to extract the compound from the plant material. The extracted compound is then purified using chromatography techniques, such as high-performance liquid chromatography (HPLC), to obtain a pure form of (+)-2-Isopropylapopinene.
科学研究应用
(+)-2-Isopropylapopinene has been extensively studied for its potential applications in the field of medicine and pharmacology. The compound has been shown to exhibit analgesic, anti-inflammatory, and antitumor properties. It has also been studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease and Alzheimer's disease.
属性
CAS 编号 |
156327-05-8 |
|---|---|
产品名称 |
(+)-2-Isopropylapopinene |
分子式 |
C12H20 |
分子量 |
164.29 g/mol |
IUPAC 名称 |
(1S,5R)-6,6-dimethyl-2-propan-2-ylbicyclo[3.1.1]hept-2-ene |
InChI |
InChI=1S/C12H20/c1-8(2)10-6-5-9-7-11(10)12(9,3)4/h6,8-9,11H,5,7H2,1-4H3/t9-,11-/m1/s1 |
InChI 键 |
HQZUZTRNTHLWOG-MWLCHTKSSA-N |
手性 SMILES |
CC(C)C1=CC[C@@H]2C[C@H]1C2(C)C |
SMILES |
CC(C)C1=CCC2CC1C2(C)C |
规范 SMILES |
CC(C)C1=CCC2CC1C2(C)C |
同义词 |
Bicyclo[3.1.1]hept-2-ene, 6,6-dimethyl-2-(1-methylethyl)-, (1S)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



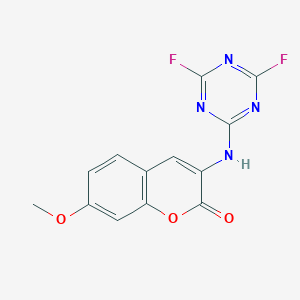
![[2-[(E)-dimethylaminomethylideneamino]-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-3-yl]methyl 2,2-dimethylpropanoate](/img/structure/B141075.png)
